molecular formula C16H18N2O3S B2354681 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1787881-25-7

3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2354681
CAS No.: 1787881-25-7
M. Wt: 318.39
InChI Key: CQYXOOXUEXCVMN-UHFFFAOYSA-N
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Description

3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of m-tolylacetic acid with pyrrolidine, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often require the use of catalysts such as β-cyclodextrin-SO3H in water, which provides a greener and safer pathway .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products

Biological Activity

The compound 3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a scaffold known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, antioxidant, and antidiabetic properties.

Chemical Structure

The structure of the compound can be represented as follows:

C13H15N1O2S\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{2}\text{S}

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazolidine derivatives. For instance, compounds similar to thiazolidine-2,4-dione have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study by Abdellatif et al. reported that thiazolidinone derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

CompoundIC50 (μM)Target
Thiazolidinone Derivative0.02 - 0.04COX-2
Diclofenac54.65COX-2

2. Antioxidant Activity

Thiazolidine derivatives are also recognized for their antioxidant properties. Research indicates that these compounds can reduce oxidative stress markers such as malondialdehyde (MDA), which is crucial in preventing cellular damage associated with various diseases . The antioxidant activity is often measured through assays that assess the ability to scavenge free radicals.

3. Antidiabetic Activity

The antidiabetic potential of thiazolidine derivatives has been extensively studied, particularly their ability to inhibit alpha-amylase and lower blood glucose levels. For example, compound GB14 from a related study was shown to significantly lower blood glucose levels in diabetic models and acted as a potent inhibitor of alpha-amylase .

CompoundActivityMechanism
GB14Blood glucose loweringAlpha-amylase inhibition
Thiazolidine DerivativeSignificant reduction in blood glucosePPAR-γ activation

Case Study 1: Synthesis and Evaluation

A series of thiazolidine derivatives were synthesized and evaluated for their biological activities. The study involved assessing the compounds' efficacy in vitro and in vivo against various targets including inflammatory pathways and glucose metabolism . The results showed that certain substitutions on the thiazolidine ring enhanced biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiazolidine derivatives revealed that modifications at specific positions on the thiazolidine ring significantly affected biological activity. For instance, substituents at C-2 and N-3 were crucial for enhancing anti-HIV activity, suggesting that similar strategies might improve the efficacy of antidiabetic and anti-inflammatory agents derived from this scaffold .

Properties

IUPAC Name

3-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-3-2-4-12(7-11)8-14(19)17-6-5-13(9-17)18-15(20)10-22-16(18)21/h2-4,7,13H,5-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXOOXUEXCVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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